

A Technical Guide to (S)-3-(Bocamino)pyrrolidine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-3-(Boc-amino)pyrrolidine	
Cat. No.:	B051656	Get Quote

Abstract: **(S)-3-(Boc-amino)pyrrolidine**, identified by CAS number 122536-76-9, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which incorporates a tert-butyl carbamate (Boc) protecting group, provides a stable and versatile scaffold for introducing the pyrrolidine ring system into more complex molecules.[1] This guide offers an in-depth analysis of its structure, stereochemistry, physicochemical properties, and key applications. It also provides detailed experimental protocols for its synthesis, tailored for researchers, scientists, and professionals in drug development. The inherent chirality of this compound is critical for producing enantiomerically pure drugs, where specific stereoisomers are often essential for therapeutic efficacy.[1]

Chemical Structure and Stereochemistry

(S)-3-(Boc-amino)pyrrolidine is a five-membered saturated nitrogen heterocycle.[2] The core of the molecule is a pyrrolidine ring. An amino group at the third carbon position is protected by a tert-butoxycarbonyl (Boc) group. The "(S)" designation in its name refers to the absolute stereochemistry at the chiral carbon atom (C3), where the Boc-amino substituent is attached. This specific spatial arrangement is crucial for its interaction with biological targets and for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Caption: 2D structure of **(S)-3-(Boc-amino)pyrrolidine**.

Physicochemical and Spectroscopic Properties



(S)-3-(Boc-amino)pyrrolidine is typically a white to off-white crystalline powder or solid.[3][4] Its key properties are summarized below, providing essential data for experimental design and characterization.

Property	Value	Reference
CAS Number	122536-76-9	[1][3]
Molecular Formula	C9H18N2O2	[3][4]
Molecular Weight	186.25 g/mol	[3][4]
Appearance	White to off-white solid/powder	[3][4]
Melting Point	50 °C	[3]
Boiling Point	112 °C at 0.25 mmHg; 286.4 °C at 760 mmHg	[3][4]
Density	~1.04 g/cm ³	[3][4]
Optical Activity	$[\alpha]/D = -21.5 \pm 2.0^{\circ}$ (c=1 in ethanol)	[3]
Purity	≥98.0% (TLC)	[5]
Solubility	Soluble in water	[3]
SMILES	CC(C) (C)OC(=O)N[C@H]1CCNC1	[5]
InChI Key	DQQJBEAXSOOCPG- ZETCQYMHSA-N	[3]

Role in Drug Development and Medicinal Chemistry

(S)-3-(Boc-amino)pyrrolidine is a highly valued building block in the synthesis of complex pharmaceutical intermediates.[1] Its utility stems from several key features:

 Chiral Scaffold: It provides a stereochemically defined pyrrolidine ring, a common motif in biologically active compounds targeting conditions like neurological disorders and inflammatory diseases.[1][2]



- Orthogonal Protection: The Boc group on the C3-amino group and the unprotected secondary amine in the pyrrolidine ring allow for selective functionalization. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to expose the primary amine for further reactions.[1]
- Versatile Intermediate: After deprotection, the exposed amine can undergo various coupling reactions, including amide bond formation and urea synthesis, enabling the construction of diverse molecular architectures.[1]

It serves as a key starting material for preparing compounds such as:

- Potent inhibitors of EGFR tyrosine kinase.[3][6]
- Scaffolds for asymmetric Morita-Baylis-Hillman reactions.[3][6]
- N-benzyl-3-sulfonamidopyrrolidines as bacterial cell division inhibitors.[3][6]

Experimental Protocols

The following sections detail a common synthetic route for **(S)-3-(Boc-amino)pyrrolidine** and its subsequent deprotection.

A typical synthesis involves the Boc protection of a benzyl-protected pyrrolidine precursor, followed by debenzylation.[3][6]



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Caption: Workflow for the synthesis of (S)-3-(Boc-amino)pyrrolidine.

Step 1: Synthesis of (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine[3][6]



- To a 500 mL four-necked flask equipped with a stirrer and thermometer, add 17.6 g (0.1 mol) of (S)-3-amino-1-benzylpyrrolidine.
- Add 158.7 g of water and adjust the pH to 11 ± 0.5 using a 48% aqueous sodium hydroxide solution.
- Heat the mixture to 50-60 °C with stirring.
- Add 26.2 g (0.12 mol) of di-tert-butyl dicarbonate ((Boc)₂O) dropwise over approximately 2 hours, maintaining the pH at 11 ± 0.5 with 48% NaOH.
- After the addition is complete, continue stirring for 1 hour.
- Cool the reaction mixture to room temperature. The product will precipitate as crystals.
- Separate the crystals by filtration and dry them under a vacuum at 50 °C. This yields (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine.

Step 2: Synthesis of (S)-3-(Boc-amino)pyrrolidine via Debenzylation[3][6]

- In a suitable reaction vessel, combine 26.0 g of the (S)-1-benzyl-3-tert-butoxycarbonylaminopyrrolidine from Step 1, 120 g of water, and 2.6 g of 5% Palladium on carbon (Pd/C) catalyst.
- Stir the mixture under a hydrogen atmosphere at a reaction temperature of 40 °C for 10 hours.
- Upon reaction completion, filter the mixture to remove the Pd/C catalyst.
- The resulting filtrate contains the desired product. The product can be isolated by filtration of precipitated crystals and vacuum drying. The reported yield is approximately 87.4%, with high chemical and optical purity.[3]

The removal of the Boc protecting group is a fundamental step to enable further functionalization of the C3-amino group.[1] This is typically achieved under acidic conditions.

 Dissolve (S)-3-(Boc-amino)pyrrolidine in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).



- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt (e.g., the TFA or HCl salt).

Safety and Handling

(S)-3-(Boc-amino)pyrrolidine requires careful handling in a laboratory setting. The relevant safety information is summarized below.

Hazard Information	Details	Reference
Signal Word	Warning	[7]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[7]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	[7]
Hazard Classifications	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	[7]
Storage Class	11 (Combustible Solids)	[7]
Personal Protective Equipment	Dust mask (type N95), eyeshields, gloves	[7]

Conclusion

(S)-3-(Boc-amino)pyrrolidine stands out as an indispensable chiral building block for modern pharmaceutical research and development. Its well-defined stereochemistry, coupled with the



versatility of the Boc protecting group, provides chemists with a reliable and efficient tool for the synthesis of complex, enantiomerically pure drug candidates. The established protocols for its synthesis and modification further enhance its value, making it a cornerstone intermediate in the quest for novel therapeutics.

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- To cite this document: BenchChem. [A Technical Guide to (S)-3-(Boc-amino)pyrrolidine: Structure, Stereochemistry, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051656#structure-and-stereochemistry-of-s-3-boc-amino-pyrrolidine]

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